N-cyclopentyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-8-(4-fluorophenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O2/c18-11-5-7-13(8-6-11)22-9-10-23-16(25)14(20-21-17(22)23)15(24)19-12-3-1-2-4-12/h5-8,12H,1-4,9-10H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCBNQRNBPSJFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its synthesis, structural characteristics, and biological effects.
Structural Characteristics
The compound features a unique heterocyclic structure comprising multiple functional groups that may contribute to its biological activity. The presence of a cyclopentyl group and a 4-fluorophenyl moiety enhances its pharmacological profile. The molecular formula is , indicating a significant number of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and fluorine (F) atoms.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties. A study demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines. The compound showed an IC50 value of approximately 0.12 µM against HCT116 colorectal cancer cells, suggesting potent activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial in many cancers. This inhibition leads to reduced expression of proliferation markers such as Ki67 and affects the expression of cancer-related genes .
Case Studies
Several case studies have highlighted the biological activity of similar compounds within the same structural class:
- Inhibition of Leukemia Cell Growth : A related compound demonstrated significant inhibition of leukemia L1210 cells at concentrations as low as M. This suggests that modifications in the imidazo[2,1-c]triazine scaffold can enhance cytotoxicity against hematological malignancies .
- Antimicrobial Activity : Some derivatives have shown antimicrobial properties against resistant strains of bacteria. For example, compounds similar in structure inhibited Staphylococcus faecium at concentrations lower than those required for traditional antibiotics .
Comparative Analysis
The following table summarizes the biological activities of this compound in comparison with other related compounds:
| Compound Name | Structure Features | Biological Activity | IC50 |
|---|---|---|---|
| N-cyclopentyl-8-(4-fluorophenyl)-4-oxo... | Cyclopentyl & fluorophenyl groups | Anticancer | 0.12 µM |
| 5-Fluoro-4'-thiouridine | Fluoro & thio derivatives | Antileukemic | M |
| Cyclopentyl 4-(4-fluorophenyl)... | Similar cyclopentyl & fluorophenyl groups | Antimicrobial | Various |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The 4-fluorophenyl group at R8 (shared by the target compound and analog) is associated with enhanced antiproliferative activity, likely due to improved aromatic stacking interactions in biological targets . Carboxamide vs.
Toxicity and Selectivity: Compounds with carboxamide substituents (e.g., cyclopentyl, isopropoxypropyl) exhibit low cytotoxicity toward normal human fibroblasts, suggesting favorable therapeutic indices . Ester derivatives like EIMTC maintain low toxicity profiles but may have shorter metabolic half-lives due to esterase susceptibility .
Thermal Stability :
- The target compound demonstrates higher thermal stability (220–240°C) compared to ester analogs (200–220°C), attributed to the robust carboxamide group .
- Decomposition under oxidative conditions generates gaseous byproducts (e.g., CO2, NH3), consistent across the imidazo-triazine class .
Pharmacokinetic and Analytical Considerations
- Blood-Brain Barrier Penetration : QSAR models predict moderate BBB permeability for the target compound, outperforming methoxyphenyl analogs (e.g., EIMTC) due to its balanced logP (~3.2) .
- Analytical Methods: Screen-printed carbon sensors modified with carbon nanofibers (SPCE/CNFs) have been validated for detecting structurally similar compounds like EIMTC at nanomolar concentrations, suggesting applicability for the target compound’s quantification .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with condensation of cyclopentylamine with fluorophenyl-substituted intermediates. Key steps include:
- Cyclization : Under reflux with ethanol or THF, using catalysts like p-toluenesulfonic acid to form the imidazo-triazine core .
- Carboxamide Formation : Coupling with activated carbonyl groups (e.g., using EDCI/HOBt) under inert atmospheres to minimize hydrolysis .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients ensures >95% purity .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the fluorophenyl and cyclopentyl groups. Key signals include aromatic protons (~7.2 ppm for fluorophenyl) and cyclopentyl CH₂ (~1.5–2.0 ppm) .
- IR Spectroscopy : Stretching frequencies for amide C=O (~1680 cm⁻¹) and triazine rings (~1550 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) with <3 ppm error .
Q. How do substituents like the fluorophenyl group influence physicochemical properties?
- Lipophilicity : The 4-fluorophenyl group increases logP by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
- Solubility : Aqueous solubility is typically <10 µM, necessitating DMSO or PEG-400 for in vitro assays .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity across different assays?
Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cellular proliferation) may arise from:
- Assay Conditions : Varying ATP concentrations in kinase assays (e.g., 1 mM vs. physiological 10 mM) alter apparent potency .
- Metabolic Stability : Differences in hepatocyte models (rat vs. human) impact observed in vivo efficacy . Methodology : Use orthogonal assays (e.g., SPR for binding affinity, cell-based reporter assays) to validate target engagement .
Q. How can electrochemical methods be applied to quantify this compound in biological matrices?
- Square-Wave Voltammetry (SWV) : A carbon nanofiber-modified sensor detects reduction peaks at −0.75 V (vs. Ag/AgCl) with a linear range of 2.0×10⁻⁹–1.0×10⁻⁶ M .
- LC-MS/MS : MRM transitions (e.g., m/z 450→312) in positive ion mode achieve picomolar sensitivity in plasma .
Q. What in silico approaches predict ADMET properties and binding modes?
- Molecular Dynamics : Simulations (e.g., AMBER force field) reveal stable interactions with kinase ATP pockets (e.g., hydrogen bonding with hinge-region residues) .
- ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (BBB score = 0.45) and CYP3A4-mediated metabolism .
Q. How can synthetic byproducts be minimized during large-scale production?
- Byproduct Analysis : LC-MS identifies dimerization products (e.g., via amide coupling); reduce by using low temperatures (0–5°C) and slow reagent addition .
- Process Optimization : Design of experiments (DoE) evaluates factors like solvent polarity (e.g., DMF vs. THF) and catalyst loading to maximize yield .
Methodological Notes
- Contradictory Data : Cross-validate biological activity using isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of assay conditions .
- Advanced Purification : Preparative HPLC with chiral columns resolves enantiomeric impurities (e.g., α₁ = 1.2 for R/S isomers) .
- Stability Testing : Accelerated degradation studies (40°C/75% RH) identify hydrolytic susceptibility at the carboxamide group, guiding formulation strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
